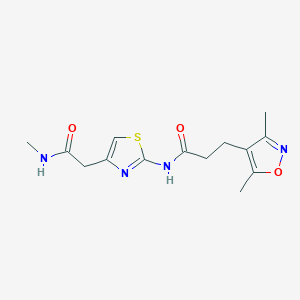

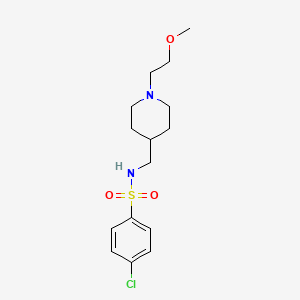

![molecular formula C12H7ClF3N3S B2645821 5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318239-36-0](/img/structure/B2645821.png)

5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

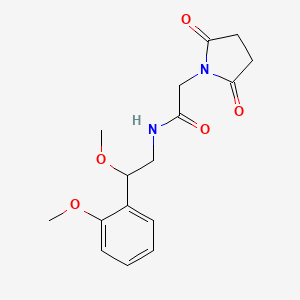

5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 318239-36-0 . It has a molecular weight of 317.72 and its IUPAC name is 5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile . The compound is in solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H7ClF3N3S/c1-19-11(20-9-5-3-2-4-8(9)13)7(6-17)10(18-19)12(14,15)16/h2-5H,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a solid . Other physical and chemical properties such as boiling point, melting point, and density were not found in the sources I searched.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition Performance

Pyrazole derivatives, including compounds structurally related to the specified chemical, have been studied for their corrosion inhibition capabilities. For instance, derivatives like 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have shown significant inhibition efficiency for mild steel corrosion in HCl solutions, demonstrating their potential as corrosion inhibitors. The inhibition efficiency is related to the concentration of the inhibitor and decreases with an increase in temperature. The adsorption of these inhibitors on the mild steel surface follows Langmuir adsorption isotherm models, highlighting their effectiveness in protecting metallic surfaces against corrosion (Yadav et al., 2016).

Anticancer Applications

Research has also explored the synthesis of dihydropyrano[2,3-c]pyrazole derivatives through ionic liquid-catalyzed green protocols, which serve as potential anticancer scaffolds. Such derivatives exhibit promising anticancer activity against several human cancer cell lines, including melanoma, breast cancer, leukemia, and cervical cancer cells. The synthesis approach offers advantages like excellent yields, short reaction times, and mild conditions, making these derivatives significant for pharmacological evaluations. Molecular docking studies further support their potential as lead molecules for anticancer drug development (Nimbalkar et al., 2017).

Synthesis of Heterocyclic Compounds

The compound is related to research involving the unexpected formation of novel heterocyclic systems through reactions with phosphorus sulfide. For example, reactions involving similar pyrazolecarbonitrile derivatives have led to the creation of new heterocyclic structures, demonstrating the compound's utility in the synthesis of complex organic molecules. These findings are crucial for developing new materials with potential applications in various fields, including pharmaceuticals and materials science (Dotsenko et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(2-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3N3S/c1-19-11(20-9-5-3-2-4-8(9)13)7(6-17)10(18-19)12(14,15)16/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWZADFXMANGRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C#N)SC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2645743.png)

![N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2645745.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2645753.png)

![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2645756.png)

![(E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2645760.png)